2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2-isopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under anhydrous conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with organoboron compounds in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Reduction: It can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Reduction: Hydrocarbons.
Scientific Research Applications
2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: For the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: In the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathway involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-(Benzyloxy)phenylboronic Acid
- 2-Isopropylphenylboronic Acid
Uniqueness
2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity in cross-coupling reactions compared to simpler boronic acids. The presence of the dioxaborolane ring increases its solubility and facilitates easier handling and storage .
Properties
Molecular Formula |
C22H29BO3 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylmethoxy-2-propan-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H29BO3/c1-16(2)19-14-18(24-15-17-10-8-7-9-11-17)12-13-20(19)23-25-21(3,4)22(5,6)26-23/h7-14,16H,15H2,1-6H3 |
InChI Key |
MRXBMFZYBGDOIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.